Cas no 918524-63-7 (1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine)

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine structure
918524-63-7 structure
Nombre del producto:1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
Número CAS:918524-63-7
MF:C16H26BN3O2
Megavatios:303.207543849945
MDL:MFCD07437995
CID:857863
PubChem ID:2769618

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Propiedades químicas y físicas

Nombre e identificación

    • 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
    • 1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
    • 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)pyridin-2-yl)piperazine
    • 1-methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine HCl
    • 1-Methyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl]piperazine
    • 2-(4-Methyl-piperazin-1-yl)pyridine-5-boronic acid pinacol ester
    • 2-(4-Methylpiperazin-1-yl)pyridine-5-boronic acid pinacol ester
    • 2-(4-Methylpiperazino)pyridine-5-boronic acid pinacol ester
    • 6-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester
    • 2-(4-Methylpiperazin-1-yl)pyridine-5-boronic acid
    • [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 1-Methyl-4-[5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaboralan-2-YL)Pyridine-2-YL]Piperazine
    • 6-(4-Methyl-1-piperazinyl)pyridine-3-boronic Acid Pinacol Ester
    • 1-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]piperazine (ACI)
    • 1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]piperazine
    • 1-Methyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine
    • SY025292
    • 918524-63-7
    • F30007
    • M3116
    • MFCD07437995
    • AS-2719
    • KVQXFNGVIIPCSX-UHFFFAOYSA-N
    • 1-methyl-4-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
    • SCHEMBL578540
    • AB41978
    • (6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-YL)BORONIC ACID PINACOL ESTER
    • DTXSID50377794
    • DB-079186
    • AC-30411
    • EN300-6498049
    • YSZC369
    • 1-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]piperazine
    • J-506075
    • AKOS015960103
    • 2-(4-methylpiperazine-1-yl)pyridine-5-boronic acid pinacol ester
    • EX-A3896
    • CS-W007050
    • 2-(4-Methylpiperazin-1-yl)pyridine-5-boronic acid pinacol ester, AldrichCPR
    • MDL: MFCD07437995
    • Renchi: 1S/C16H26BN3O2/c1-15(2)16(3,4)22-17(21-15)13-6-7-14(18-12-13)20-10-8-19(5)9-11-20/h6-7,12H,8-11H2,1-5H3
    • Clave inchi: KVQXFNGVIIPCSX-UHFFFAOYSA-N
    • Sonrisas: N1C(N2CCN(C)CC2)=CC=C(B2OC(C)(C)C(C)(C)O2)C=1

Atributos calculados

  • Calidad precisa: 303.2118072 g/mol
  • Masa isotópica única: 303.2118072 g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 22
  • Cuenta de enlace giratorio: 2
  • Complejidad: 381
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Peso molecular: 303.2
  • Superficie del Polo topológico: 37.8

Propiedades experimentales

  • Punto de fusión: 123.0 to 127.0 deg-C
  • Punto de ebullición: 435.2±45.0℃ at 760mmHg

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Información de Seguridad

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Ambeed
A554188-250mg
1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
918524-63-7 97%
250mg
$10.0 2024-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1064900-250mg
1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
918524-63-7 98%
250mg
¥81.00 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB0940-25G
1-methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
918524-63-7 95%
25g
¥ 3,300.00 2023-04-13
Chemenu
CM136088-25g
1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)pyridin-2-yl)piperazine
918524-63-7 95%+
25g
$312 2024-07-20
TRC
M329005-50mg
1-Methyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl]piperazine
918524-63-7
50mg
$ 133.00 2023-04-17
Key Organics Ltd
AS-2719-0.5G
1-methyl-4-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
918524-63-7 >95%
0.5g
£47.00 2025-02-08
eNovation Chemicals LLC
Y1293069-250mg
1-Methyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine
918524-63-7 95%
250mg
$190 2024-07-28
eNovation Chemicals LLC
D912484-25g
6-(4-Methyl-1-piperazinyl)pyridine-3-boronic Acid Pinacol Ester
918524-63-7 97%
25g
$195 2024-07-20
Key Organics Ltd
AS-2719-5G
1-methyl-4-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
918524-63-7 >95%
5g
£187.00 2025-02-08
AK Scientific
AMTB750-5g
1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
918524-63-7 98% (GC)
5g
$170 2025-02-18

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  12 h, 90 °C
Referencia
Preparation of pyridonaphthyridine derivatives as PI3K and mTOR inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  overnight, rt → 80 °C
Referencia
Preparation of heterocycles as antitumor agents
, China, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referencia
Pyrrole derivatives useful for the treatment of cytokine-mediated diseases and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
Referencia
Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase
Milkiewicz, Karen L.; Weinberg, Linda R.; Albom, Mark S.; Angeles, Thelma S.; Cheng, Mangeng; et al, Bioorganic & Medicinal Chemistry, 2010, 18(12), 4351-4362

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ,  1,4-Dioxane ;  overnight, 95 °C
Referencia
Sulfonyl-substituted benzoheterocyclic derivative as EZH2 inhibitor and its preparation
, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 -78 °C; -78 °C → rt; 22 h, rt
Referencia
Preparation of thiazolidine derivatives as Pim inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  overnight, 80 °C
Referencia
Process for preparation of 1,5,7-tri-substituted isoquinoline derivatives and use in medicines
, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  3 h, rt → 80 °C; cooled
Referencia
Preparation of 1,4-benzodiazepinone compounds and their use in treating cancer
, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  rt → -78 °C; -78 °C; 30 min, -78 °C
1.2 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
Referencia
Preparation of bicyclic aromatic compounds as inhibitors of mitogen-activated protein kinase-activated protein kinase-2
, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ;  overnight, 80 °C
Referencia
EZH2 inhibitors and uses thereof
, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción
Referencia
The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents
Laufer, Radoslaw; Forrest, Bryan; Li, Sze-Wan; Liu, Yong; Sampson, Peter; et al, Journal of Medicinal Chemistry, 2013, 56(15), 6069-6087

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Raw materials

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Preparation Products

Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:918524-63-7)1-METHYL-4-[5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABORALAN-2-YL)PYRIDINE-2-YL]PIPERAZINE
sfd9401
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:918524-63-7)1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
A849897
Pureza:99%
Cantidad:25g
Precio ($):162.0